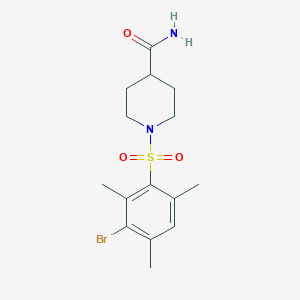
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a brominated aromatic ring with a piperidine and carboxamide group
Preparation Methods
The synthesis of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the bromination of 2,4,6-trimethylbenzene. The brominated product is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with piperidine-4-carboxamide under specific conditions to yield the target compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s reactivity by facilitating the formation of reactive intermediates. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound can modulate various biochemical processes .
Comparison with Similar Compounds
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Bromo-2,4,6-trimethylbenzene: Lacks the sulfonyl and piperidine groups, making it less reactive in certain contexts.
2,4,6-Trimethylbenzenesulfonyl hydrazones: These compounds have different functional groups, leading to distinct chemical and biological properties.
1-Bromo-2,4,6-trimethoxybenzene: Contains methoxy groups instead of methyl groups, affecting its reactivity and applications
Properties
Molecular Formula |
C15H21BrN2O3S |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
1-(3-bromo-2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H21BrN2O3S/c1-9-8-10(2)14(11(3)13(9)16)22(20,21)18-6-4-12(5-7-18)15(17)19/h8,12H,4-7H2,1-3H3,(H2,17,19) |
InChI Key |
YWMQYKXPLIKJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCC(CC2)C(=O)N)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















